1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride
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Overview
Description
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their function. The spirocyclic structure may also contribute to its unique properties and interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,4-Dioxaspiro[4.5]dec-8-ylamine: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
Uniqueness
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride is unique due to its combination of a spirocyclic structure, amine group, and hydrochloride salt. This combination imparts specific chemical and physical properties, making it valuable for research applications .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(4-2-7)10-5-6-11-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJKRHOYLJJAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)OCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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